Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester
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Overview
Description
Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester is an organic compound with a complex structure It is an ester derivative of butanoic acid, featuring a phenylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester typically involves esterification reactions. One common method is the reaction of 3-methyl-3-[(phenylmethyl)thio]butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenylmethylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester involves its interaction with specific molecular targets. The phenylmethylthio group can participate in various biochemical pathways, influencing the compound’s reactivity and biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 3-methyl-, phenylmethyl ester
- Butanoic acid, 3-methyl-, ethyl ester
- Butanoic acid, 3-methyl-, 2-phenylethyl ester
Uniqueness
Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical properties and reactivity compared to other similar esters. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
377092-98-3 |
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Molecular Formula |
C14H20O2S |
Molecular Weight |
252.37 g/mol |
IUPAC Name |
ethyl 3-benzylsulfanyl-3-methylbutanoate |
InChI |
InChI=1S/C14H20O2S/c1-4-16-13(15)10-14(2,3)17-11-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 |
InChI Key |
GKKAZRFKGYZTSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)SCC1=CC=CC=C1 |
Origin of Product |
United States |
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